5-bromo-1-methyl-1H-pyrazole-3-carbonitrile
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Overview
Description
5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile: is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a nitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile typically involves the bromination of 1-methyl-1H-pyrazole-3-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 5-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include 5-substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Products include amines or carboxylic acids, depending on the reaction pathway
Scientific Research Applications
Chemistry: 5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents .
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for the creation of compounds with specific biological activities, making it valuable in the development of new pesticides and therapeutic agents .
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazole-3-carbonitrile and its derivatives depends on the specific biological targetFor example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the nitrile group.
5-Bromo-3-methyl-1H-pyrazole: Similar structure but has a different substitution pattern.
1-Methyl-3-bromo-1H-pyrazole: Similar structure but with different substitution positions
Uniqueness: 5-Bromo-1-methyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1936486-86-0 |
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Molecular Formula |
C5H4BrN3 |
Molecular Weight |
186.01 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H4BrN3/c1-9-5(6)2-4(3-7)8-9/h2H,1H3 |
InChI Key |
WHFUCNLCOXLDMV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C#N)Br |
Purity |
95 |
Origin of Product |
United States |
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